

factors affecting aviglycine uptake and translocation in plants

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Compound of Interest

Compound Name: Aviglycine

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Aviglycine (AVG) Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the use of **aviglycine** (AVG) in plant research.

Frequently Asked Questions (FAQs)

Q1: What is **aviglycine** (AVG) and what is its primary mechanism of action in plants? A1: **Aviglycine**, also known as aminoethoxyvinylglycine (AVG), is a plant growth regulator that acts as a competitive inhibitor of ethylene biosynthesis.^{[1][2]} Its primary mechanism is to block the activity of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase.^{[2][3][4][5]} This enzyme is responsible for the conversion of S-adenosylmethionine (SAM) to ACC, which is the immediate precursor to ethylene in plants.^{[3][6]} By inhibiting ACC synthase, AVG effectively reduces or prevents the production of ethylene, thereby delaying processes that are mediated by this hormone, such as ripening, senescence, and abscission.^{[2][5][6]}

Q2: How is **aviglycine** translocated within a plant after application? A2: Following foliar application, **aviglycine**, as a dissolved substance, is primarily transported throughout the plant via the phloem in a process called translocation.^[7] This process moves substances like amino acids and sucrose from "sources" (areas of production, such as leaves) to "sinks" (areas of use or storage, such as roots, fruits, and flowers).^[7] The movement is driven by a pressure gradient, as described by the mass flow hypothesis.^[7]

Q3: What are the typical concentration ranges for AVG application in research? A3: The effective concentration of AVG varies significantly depending on the plant species, the specific developmental process being targeted, and environmental conditions.[8] For example, concentrations as low as 1 μ M have been shown to inhibit ethylene production in maize root tips.[1] In horticultural applications, concentrations for foliar sprays can range from 50 mg/L to 1000 mg/L.[8][9][10] For instance, applications on sweet cherries are often in the 50-100 mg/L range, while pineapple flowering inhibition may require multiple applications at 500 mg/L.[8][9] It is crucial to perform dose-response experiments to determine the optimal concentration for a specific experimental system.

Q4: Are there any known off-target effects of **aviglycine**? A4: Yes. While AVG is a potent inhibitor of ACC synthase, it can also affect other enzymes, particularly those dependent on pyridoxal phosphate (PLP).[11] High concentrations of AVG ($>5 \mu$ M) have been shown to inhibit aminotransferases, which can disrupt nitrogen metabolism and affect root development and nitrate uptake.[12] This can trigger a nitrogen limitation response in the plant and deregulate the homeostasis of certain amino acids, such as histidine.[12] Researchers should be aware of these potential off-target effects, especially when using higher concentrations or observing unexpected physiological responses.

Troubleshooting Guide

Issue 1: Inconsistent or no observable effect after AVG application.

Potential Cause	Troubleshooting Steps & Recommendations
Poor Foliar Uptake/Penetration	<p>Optimize Environmental Conditions: Penetration of AVG is enhanced by high relative humidity (approaching 100%) which keeps the spray droplet hydrated on the leaf surface for longer. [13] Avoid application during hot, dry conditions which cause rapid droplet drying. Rewetting the dried deposit with water can transiently increase penetration.[13] Check Formulation pH: The uptake of amino acid-like substances can be pH-dependent.[14] While specific data for AVG is limited, the pH of the spray solution can influence its charge and solubility, affecting its ability to cross the cuticle. Buffer your solution and test a range of pH values (e.g., 5.5 to 7.0). Incorporate Surfactants/Adjuvants: Use a non-ionic surfactant (e.g., Sylgard 309, 0.05% v/v) to reduce the surface tension of the spray droplets. [15][16] This improves spreading and contact with the plant surface, which is critical for uptake.[17] Organosilicone surfactants are particularly potent super-penetrants.[18]</p>
Incorrect Application Timing	<p>Developmental Stage: The efficacy of AVG is highly dependent on the plant's developmental stage. For inhibiting fruit ripening, it should be applied prior to the onset of the ethylene climacteric.[8][19][20] For inhibiting flowering, multiple applications may be needed leading up to the period of natural floral induction.[9][21][22] Time of Day: Apply during early morning or late evening when humidity is higher and temperatures are lower to slow evaporation and increase the absorption window.</p>
Sub-optimal Concentration	<p>Conduct a Dose-Response Study: The required concentration is species- and even cultivar-dependent.[8][23] Test a range of concentrations</p>

(e.g., 50, 100, 250, 500 mg/L) to find the optimal dose for your specific experiment.[\[8\]](#)[\[9\]](#)[\[15\]](#)[\[23\]](#)

Degradation of AVG Stock

Proper Storage: AVG hydrochloride should be stored as a solid at -20°C for long-term stability (≥ 4 years).[\[1\]](#) Aqueous solutions are not recommended for storage for more than one day.[\[1\]](#) Prepare fresh solutions for each experiment.

Issue 2: Observed phytotoxicity, such as leaf burn, stunting, or chlorosis.

Potential Cause	Troubleshooting Steps & Recommendations
Excessively High Concentration	Reduce AVG Concentration: Phytotoxicity can occur if the applied concentration is too high for the specific plant species or cultivar. Refer to the dose-response study to select a concentration that is effective without causing damage. High doses of AVG have been shown to have inhibitory impacts on nutrient uptake. [23]
Surfactant/Adjuvant Toxicity	Check Adjuvant Concentration: Some surfactants can be phytotoxic at high concentrations. Ensure the adjuvant is used within the manufacturer's recommended range. Organosilicone surfactants, while effective, can also be toxic to non-target organisms. [18] [24]
Off-Target Effects on Nitrogen Metabolism	Provide Supplemental Nutrients: At high concentrations, AVG can interfere with amino acid metabolism and induce a nitrogen-limitation response. [12] In such cases, supplying glutamate to the roots has been shown to partially restore root growth. [12] Ensure the plants have adequate nitrogen supply.

Data Presentation: Factors Affecting Aviglycine Efficacy

Table 1: Summary of Factors Influencing AVG Foliar Uptake and Efficacy

Factor	Observation	Recommendations & Notes	Source(s)
Relative Humidity (RH)	Penetration increases markedly as RH is increased from 50% to 100%.	Apply AVG during periods of high humidity (e.g., early morning, evening) to maximize uptake.	[13]
Temperature	Increasing temperature from 10 to 30°C had a positive effect on initial penetration (0-6h) but little effect thereafter.	Moderate temperatures are suitable; avoid extreme heat which can cause rapid drying of spray droplets.	[13]
Droplet Rewetting	Rewetting a dried deposit of AVG with water caused a temporary increase in penetration.	Light rain or dew following application may enhance efficacy.	[13]
Surfactants/Adjuvants	Non-ionic and organosilicone surfactants reduce surface tension, increasing droplet spread and retention.	Always include a surfactant in foliar spray solutions as per recommended rates (e.g., 0.05-0.1% v/v).	[15][16][17]
Solution pH	Uptake of amino acids can be pH-dependent.	Test and buffer the pH of the spray solution, starting in a slightly acidic to neutral range (5.5-7.0).	[14][25]
Application Timing & Frequency	Efficacy is highly dependent on timing relative to the target physiological event	Base application timing on the specific developmental window. For	[9][19][20][21][22]

(e.g., ripening, flowering). Multiple applications are often more effective than a single application for sustained inhibition. processes like flowering inhibition, a schedule of repeated applications (e.g., every 10-20 days) may be necessary.

Table 2: Examples of Effective AVG Concentrations in Various Plant Species

Plant Species	Application Target	Effective Concentration (a.i.)	Source(s)
Apple (Malus domestica)	Delay ripening, reduce fruit drop	125 mg/L	[19]
Pineapple (Ananas comosus)	Inhibit natural flowering	250 - 500 mg/L (multiple applications)	[9][21][22]
Sweet Cherry (Prunus avium)	Delay maturation, improve firmness	50 - 100 mg/L	[8]
Japanese Plum (Prunus salicina)	Inhibit nutrient uptake (experimental)	200 mg/L	[23]
Peach (Prunus persica)	Reduce pre-harvest drop, improve quality	100 - 200 mg/L	[20]
Paprika (Capsicum annuum)	Reduce flower/pod drop	250 ppm (mg/L)	[16]
Oilseed Rape (Brassica napus)	Inhibit root elongation (experimental)	>5 μ M	[12]
Tomato (Solanum lycopersicum)	Delay post-harvest ripening	1 mM	[1]

Experimental Protocols

Protocol 1: General Method for Foliar Application of **Aviglycine**

- **Prepare AVG Stock Solution:** As AVG is typically supplied as a hydrochloride salt, calculate the amount needed based on the desired final concentration of the active ingredient. Dissolve the AVG powder in an appropriate aqueous buffer (e.g., PBS pH 7.2, solubility approx. 10 mg/mL).^[1] Prepare this stock solution fresh on the day of use.^[1]
- **Prepare Final Spray Solution:** Dilute the AVG stock solution to the desired final concentration (e.g., 100 mg/L) in deionized water.
- **Add Surfactant:** Add a non-ionic surfactant (e.g., Tween-20, Triton X-100, or a commercial formulation like Sylgard 309) to the final spray solution, typically to a final concentration of 0.05% (v/v). Mix gently but thoroughly.
- **Application:** Use a handheld sprayer or an appropriate apparatus to apply the solution to the target plant tissues (e.g., leaves, flowers, fruit) until runoff, ensuring complete and uniform coverage. Also, prepare a control group sprayed with the buffer and surfactant solution only.
- **Environmental Control:** Perform the application in a controlled environment or during favorable weather conditions (high humidity, low wind, moderate temperature) to maximize uptake.
- **Post-Application:** Label treated plants and record all application details, including date, time, concentration, and environmental conditions. Monitor plants for desired effects and any signs of phytotoxicity.

Protocol 2: Measurement of Ethylene Production by Gas Chromatography (GC)

This protocol is adapted from methodology described for olive inflorescences.^[6]

- **Sample Collection:** Excise a known mass of plant tissue (e.g., 0.5-1.0 g of leaf discs, floral tissue, or fruit peel) from both control and AVG-treated plants.
- **Incubation:** Immediately place the tissue into a small, airtight glass vial or test tube of a known volume. Seal the vial with a septum cap.
- **Accumulation:** Incubate the sealed vials at a constant temperature (e.g., 20-25°C) for a fixed period (e.g., 1-2 hours) to allow ethylene to accumulate in the headspace.

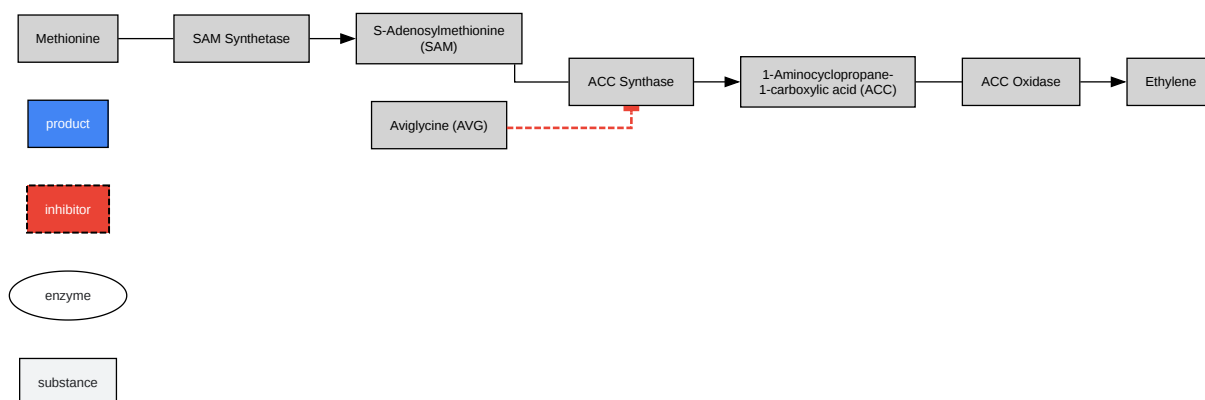
- **Gas Sampling:** Using a gas-tight syringe, withdraw a 1 mL sample of the headspace gas from the vial through the septum.
- **GC Analysis:** Inject the gas sample into a gas chromatograph equipped with a Flame Ionization Detector (FID) and an appropriate column (e.g., alumina-packed) for separating ethylene from other gases.
- **Quantification:** Calculate the ethylene concentration based on a standard curve generated using a certified ethylene gas standard. Express the results as μL or nL of ethylene per kilogram of tissue per hour ($\mu\text{L}\cdot\text{kg}^{-1}\cdot\text{h}^{-1}$).

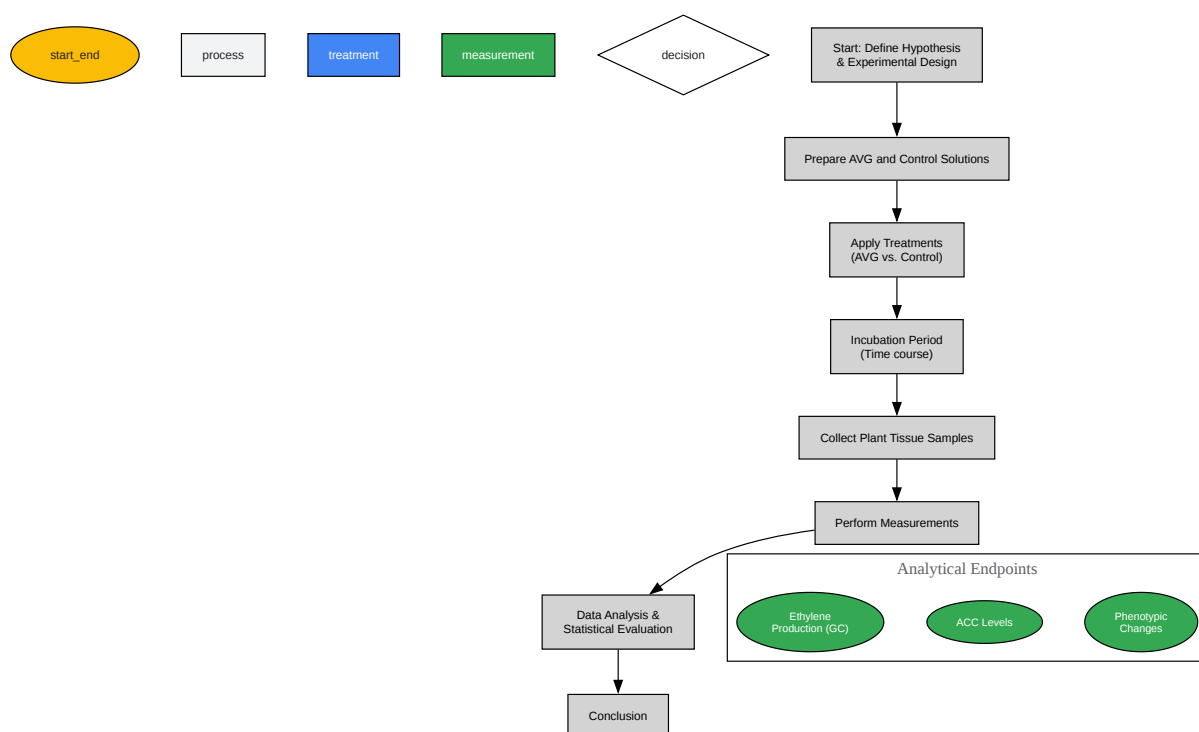
Protocol 3: Quantification of 1-aminocyclopropane-1-carboxylic acid (ACC)

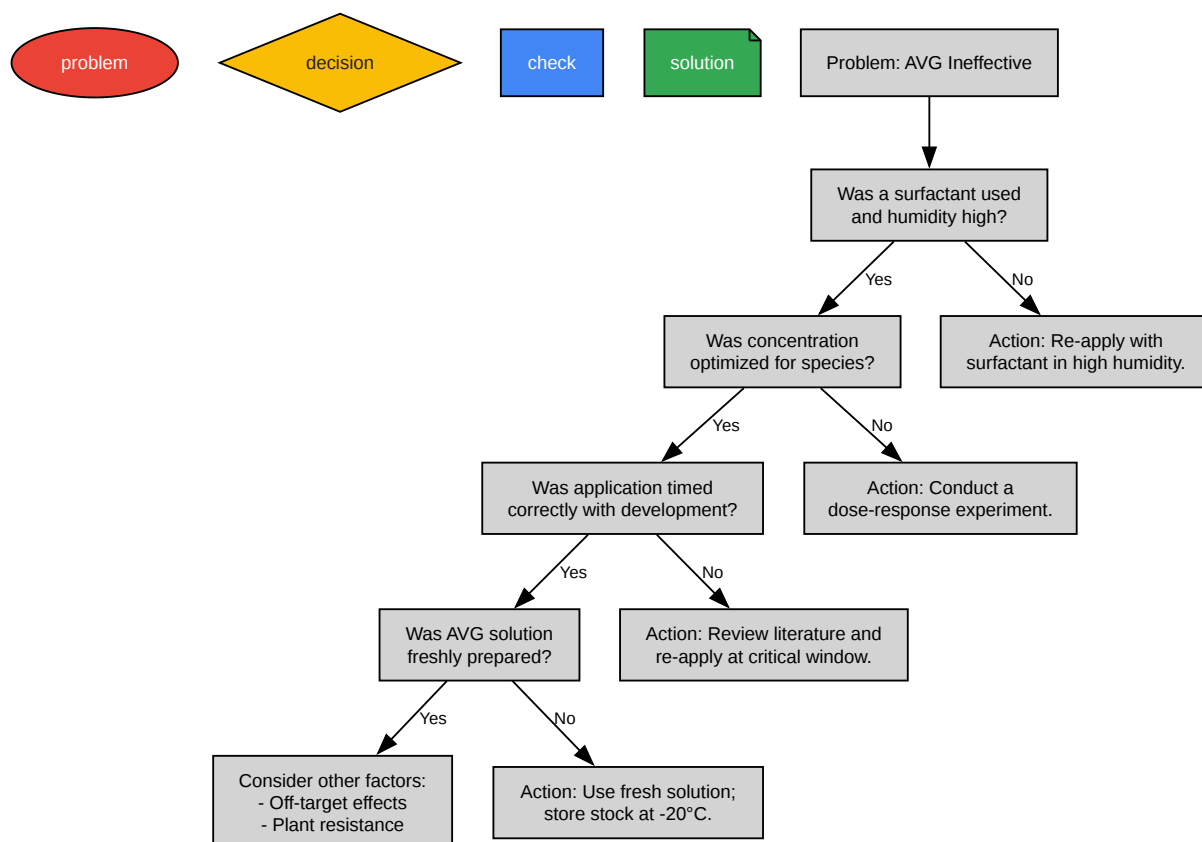
This protocol is based on the chemical assay developed for ACC, the precursor that accumulates upon AVG treatment.[\[3\]](#)

- **Tissue Extraction:** Homogenize a known weight of fresh plant tissue in a suitable extraction buffer (e.g., 80% ethanol) and centrifuge to pellet debris. Collect the supernatant.
- **Assay Preparation:** In a sealed test tube, combine a sample of the plant extract with a reaction mixture containing pyridoxal phosphate, MnCl_2 , and H_2O_2 at a high pH (11.5).
- **Conversion Reaction:** The reagents will chemically convert the ACC in the extract into ethylene.
- **Ethylene Measurement:** Measure the ethylene liberated in the headspace of the test tube using Gas Chromatography as described in Protocol 2.
- **Quantification:** The amount of ethylene produced is directly proportional to the amount of ACC present in the original extract. Quantify using an ACC standard curve.

Mandatory Visualizations







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